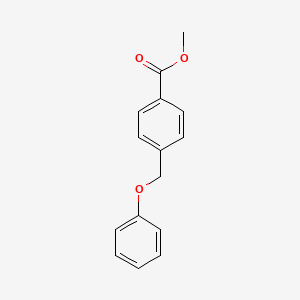

Methyl 4-(phenoxymethyl)benzoate

Descripción

Methyl 4-(phenoxymethyl)benzoate is an aromatic ester compound characterized by a benzoate core substituted with a phenoxymethyl group at the para position. Its structure comprises a methyl ester group attached to the carboxylic acid moiety of 4-(phenoxymethyl)benzoic acid. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystals .

Propiedades

Fórmula molecular |

C15H14O3 |

|---|---|

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

methyl 4-(phenoxymethyl)benzoate |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Clave InChI |

XROIZJPDWNZPCB-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional versatility of methyl benzoate derivatives allows for extensive comparisons with Methyl 4-(phenoxymethyl)benzoate. Below is a detailed analysis of key analogues:

Structural Analogues with Piperazine Linkages

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature a piperazine ring bridging the benzoate core and a quinoline moiety. For instance, C1–C7 derivatives are synthesized via crystallization from ethyl acetate, yielding solids with characterized purity (1H NMR, HRMS) .

Pyrimidine-Based Analogues

With a synthesis yield of 68%, this derivative demonstrates moderate efficiency compared to simpler benzoates. Its structural complexity, including the phenoxymethylphenyl group, may enhance solubility and target interaction in antimicrobial studies .

Substituted Phenoxy Derivatives

- Methyl 4-((2-formylphenoxy)methyl)benzoate (B): This analogue substitutes the phenoxymethyl group with a formyl-functionalized aromatic ring. The formyl group introduces reactivity for further functionalization (e.g., Schiff base formation), making it valuable for liquid crystal or polymer synthesis .

- Methyl 4-(2-cyanophenyl)benzoate: Featuring a cyano substituent on the adjacent phenyl ring, this compound exhibits distinct electronic properties due to the electron-withdrawing cyano group. Its 3D structural data (CCDDS) highlight planar geometry, which may influence crystallinity and thermal stability .

Data Tables

Table 2: Toxicity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.